molecular formula C10H11BrN2O2 B14724017 ethyl 5-bromo-4-cyano-1-methyl-4H-pyridine-3-carboxylate CAS No. 6417-69-2

ethyl 5-bromo-4-cyano-1-methyl-4H-pyridine-3-carboxylate

Cat. No.: B14724017
CAS No.: 6417-69-2
M. Wt: 271.11 g/mol
InChI Key: PWARVYQJRUOAOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-bromo-4-cyano-1-methyl-4H-pyridine-3-carboxylate is a heterocyclic organic compound that features a pyridine ring substituted with bromine, cyano, and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-bromo-4-cyano-1-methyl-4H-pyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of a pyridine derivative followed by cyano and ester group introduction. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are typically carried out in solvents like dichloromethane or acetonitrile under controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-4-cyano-1-methyl-4H-pyridine-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Hydrolysis: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Substitution: Formation of substituted pyridine derivatives.

    Reduction: Formation of amine derivatives.

    Hydrolysis: Formation of carboxylic acid derivatives.

Scientific Research Applications

Ethyl 5-bromo-4-cyano-1-methyl-4H-pyridine-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: Employed in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Investigated for its interactions with biological targets and potential as a bioactive molecule.

Mechanism of Action

The mechanism of action of ethyl 5-bromo-4-cyano-1-methyl-4H-pyridine-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but often include key proteins or nucleic acids that play a role in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-chloro-4-cyano-1-methyl-4H-pyridine-3-carboxylate
  • Ethyl 5-fluoro-4-cyano-1-methyl-4H-pyridine-3-carboxylate
  • Ethyl 5-iodo-4-cyano-1-methyl-4H-pyridine-3-carboxylate

Uniqueness

Ethyl 5-bromo-4-cyano-1-methyl-4H-pyridine-3-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in specific halogen bonding interactions, which can be advantageous in certain applications.

Properties

CAS No.

6417-69-2

Molecular Formula

C10H11BrN2O2

Molecular Weight

271.11 g/mol

IUPAC Name

ethyl 5-bromo-4-cyano-1-methyl-4H-pyridine-3-carboxylate

InChI

InChI=1S/C10H11BrN2O2/c1-3-15-10(14)8-5-13(2)6-9(11)7(8)4-12/h5-7H,3H2,1-2H3

InChI Key

PWARVYQJRUOAOY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C=C(C1C#N)Br)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.